molecular formula C13H10NO2P B14730386 Diphenylphosphinic isocyanate CAS No. 6779-62-0

Diphenylphosphinic isocyanate

Cat. No.: B14730386
CAS No.: 6779-62-0
M. Wt: 243.20 g/mol
InChI Key: KQFVBCBYFLCHQM-UHFFFAOYSA-N
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Description

Diphenylphosphinic isocyanate is an organic compound that contains both phosphinic and isocyanate functional groups. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylphosphinic isocyanate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphinic chloride with sodium cyanate under controlled conditions. The reaction typically occurs in an organic solvent such as benzene or toluene, and the temperature is maintained at around 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-free methods due to the hazardous nature of phosgene. One such method includes the thermal decomposition of carbamates, which involves the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to produce the isocyanate .

Chemical Reactions Analysis

Types of Reactions

Diphenylphosphinic isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and amines. The reactions typically occur under mild conditions, often at room temperature, and may require the presence of a catalyst to enhance the reaction rate .

Major Products Formed

The major products formed from reactions with this compound include diphenylphosphinic acid, urethanes, and ureas. These products are valuable intermediates in the synthesis of various polymers and other organic compounds .

Mechanism of Action

The mechanism of action of diphenylphosphinic isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (−NCO) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, urethanes, and ureas, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily related to the electrophilic nature of the isocyanate group and its ability to form stable products with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diphenylphosphinic isocyanate include:

Uniqueness

This compound is unique due to the presence of both phosphinic and isocyanate functional groups, which allows it to participate in a broader range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it a versatile and valuable compound in various fields of research and industry .

Properties

CAS No.

6779-62-0

Molecular Formula

C13H10NO2P

Molecular Weight

243.20 g/mol

IUPAC Name

[isocyanato(phenyl)phosphoryl]benzene

InChI

InChI=1S/C13H10NO2P/c15-11-14-17(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H

InChI Key

KQFVBCBYFLCHQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=C=O

Origin of Product

United States

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